![molecular formula C15H11FN2OS2 B2471435 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-14-3](/img/structure/B2471435.png)
2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .科学的研究の応用
Metabolism and Disposition
- Disposition and Metabolism of Orexin Receptor Antagonists : A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the complex metabolic pathways of benzamide derivatives. The research highlights the extensive metabolism of these compounds, with the principal route involving oxidation of the benzofuran ring. This study emphasizes the importance of understanding the metabolic fate of benzamide derivatives in drug development processes (Renzulli et al., 2011).
Pharmacokinetics and Imaging
- PET Imaging of mGluR5 Receptors : The development of 18F-SP203 as a radioligand for PET imaging of metabotropic glutamate subtype 5 (mGluR5) receptors showcases the utility of fluorinated benzamide derivatives in neuroimaging. This compound allows for the quantification of mGluR5 receptors in the human brain, offering potential applications in the study of neurological disorders (Brown et al., 2008).
Neurodegenerative Disease Research
- β-Amyloid Imaging in Neurodegenerative Diseases : The exploration of 18F-FIBT, a selective PET tracer for β-amyloid depositions, illustrates the role of benzothiazole derivatives in enhancing the diagnostic capabilities for neurodegenerative diseases. This compound binds with high affinity and selectivity to β-amyloid, enabling the imaging of amyloid plaques in conditions such as Alzheimer's disease (Grimmer et al., 2018).
Antidepressant and Anticonvulsant Effects
- Synthesis and Pharmacological Evaluation : The synthesis of new benzo[d]thiazol derivatives and their investigation for potential antidepressant and anticonvulsant effects highlight the therapeutic potential of these compounds. Certain derivatives demonstrated significant activity in preclinical models, suggesting the importance of structural modifications in benzamide derivatives for enhancing pharmacological properties (Jin et al., 2019).
Radiation Dosimetry
- Biodistribution and Dosimetry of PET Ligands : The study of 18F-SP203 for estimating radiation-absorbed doses in humans underlines the importance of assessing the safety profile of radiotracers. Such research is crucial for the development of PET ligands that can safely and effectively image specific receptors in clinical settings (Kimura et al., 2010).
将来の方向性
The future directions for “2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The development of new synthetic methods and the study of their structure-activity relationships could also be areas of future research .
特性
IUPAC Name |
2-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCEFMYUPRINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

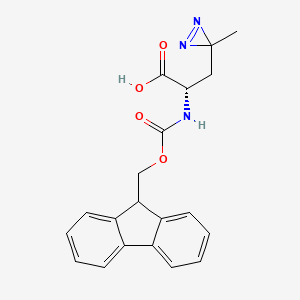
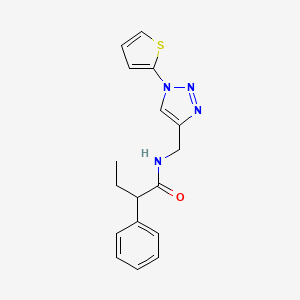
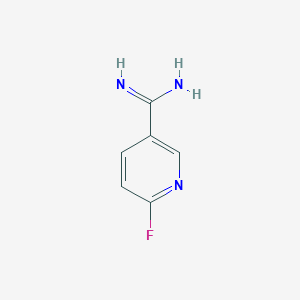

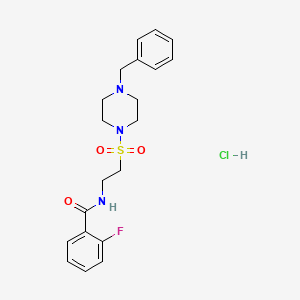
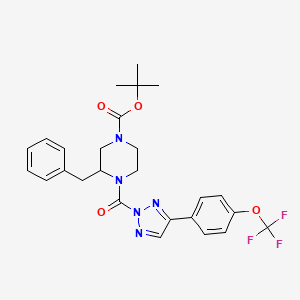
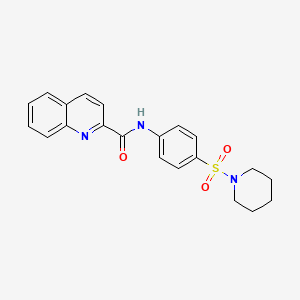

amino]but-2-enoic acid](/img/structure/B2471366.png)
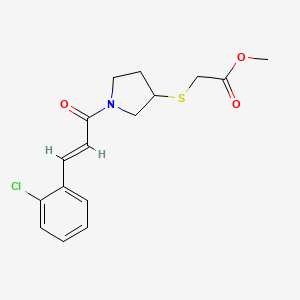
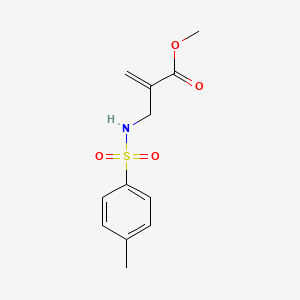
![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)
![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)
